Cyclorhamnopentaose
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Overview
Description
Cyclorhamnopentaose is a cyclic oligosaccharide that is composed of five glucose units. It was first isolated from the fermentation broth of a bacterium called Streptomyces sp. Its unique cyclic structure has attracted the attention of many researchers, and its potential applications in various fields have been extensively studied.
Mechanism of Action
The mechanism of action of cyclorhamnopentaose is not fully understood. However, it has been shown to interact with various proteins and enzymes, which may be responsible for its biological activities.
Biochemical and Physiological Effects
Cyclorhamnopentaose has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It has also been shown to have anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to modulate the immune system by enhancing the production of cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using cyclorhamnopentaose in lab experiments is its unique cyclic structure, which allows for specific interactions with proteins and enzymes. Additionally, its potential use as a drug delivery system makes it an attractive candidate for drug development. However, the limited availability of cyclorhamnopentaose and its high cost may be a limitation for its use in lab experiments.
Future Directions
There are several future directions for research on cyclorhamnopentaose. One direction is to further study its mechanism of action and interactions with proteins and enzymes. Another direction is to explore its potential use as a drug delivery system for targeted drug delivery. Additionally, further studies on its potential applications in various fields, such as agriculture and food industry, may be of interest.
Synthesis Methods
The synthesis of cyclorhamnopentaose can be achieved through the fermentation of Streptomyces sp. The bacterium produces cyclorhamnopentaose as a secondary metabolite. The purification of cyclorhamnopentaose from the fermentation broth can be achieved through various chromatographic techniques.
Scientific Research Applications
Cyclorhamnopentaose has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial, anticancer, and immunomodulatory activities. It has also been studied for its potential use as a drug delivery system.
properties
CAS RN |
159495-25-7 |
---|---|
Product Name |
Cyclorhamnopentaose |
Molecular Formula |
C30H50O20 |
Molecular Weight |
730.7 g/mol |
IUPAC Name |
(1R,3S,5S,6R,8S,10S,11R,13S,15S,16R,18S,20S,21R,23S,25S,26S,27R,28S,29R,30S,31R,32S,33R,34S,35R)-5,10,15,20,25-pentamethyl-2,4,7,9,12,14,17,19,22,24-decaoxahexacyclo[21.2.2.23,6.28,11.213,16.218,21]pentatriacontane-26,27,28,29,30,31,32,33,34,35-decol |
InChI |
InChI=1S/C30H50O20/c1-6-21-11(31)16(36)26(41-6)47-22-7(2)43-28(18(38)13(22)33)49-24-9(4)45-30(20(40)15(24)35)50-25-10(5)44-29(19(39)14(25)34)48-23-8(3)42-27(46-21)17(37)12(23)32/h6-40H,1-5H3/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
GGQUYBHXGXCEBI-FFNZEYDHSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@H]4[C@@H](O[C@H]([C@@H]([C@@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@@H](O2)[C@@H]([C@@H]6O)O)C)C)C)C)O)O |
SMILES |
CC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(O2)C(C6O)O)C)C)C)C)O)O |
Canonical SMILES |
CC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(O2)C(C6O)O)C)C)C)C)O)O |
synonyms |
cyclo-rhamnopentaose cyclorhamnopentaose |
Origin of Product |
United States |
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